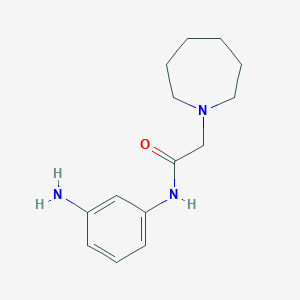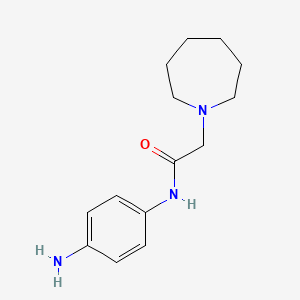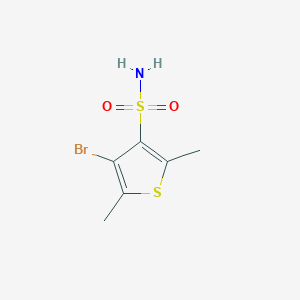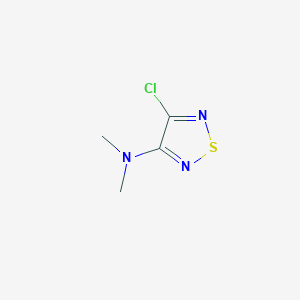amine CAS No. 937679-95-3](/img/structure/B3308354.png)
[1-(Dimethylamino)propan-2-yl](ethyl)amine
Vue d'ensemble
Description
1-(Dimethylamino)propan-2-ylamine: is an organic compound with the molecular formula C₇H₁₈N₂. It is a diamine, meaning it contains two amine groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize 1-(Dimethylamino)propan-2-ylamine involves the reductive amination of 1-(dimethylamino)propan-2-one with ethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation of Amines: Another method involves the alkylation of dimethylamine with 1-bromo-2-propanol, followed by the reaction with ethylamine under basic conditions.
Industrial Production Methods: Industrial production of 1-(Dimethylamino)propan-2-ylamine often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-(Dimethylamino)propan-2-ylamine can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines or other derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
Chemistry:
Catalysis: 1-(Dimethylamino)propan-2-ylamine is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting the central nervous system. It acts as an intermediate in the synthesis of active pharmaceutical ingredients.
Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins, providing unique properties to the final products.
Agrochemicals: It is utilized in the synthesis of agrochemicals, including herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 1-(Dimethylamino)propan-2-ylamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator, depending on the specific biological context. The compound’s amine groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Diethylamine: Similar in structure but with two ethyl groups instead of one ethyl and one dimethyl group.
Dimethylamine: Contains two methyl groups instead of one ethyl and one dimethyl group.
N,N-Dimethylpropylamine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness:
Structural Features: The presence of both dimethylamino and ethylamine groups provides unique reactivity and interaction profiles.
Applications: Its specific structure makes it particularly useful in pharmaceutical synthesis and as a ligand in catalysis, distinguishing it from other similar amines.
Propriétés
IUPAC Name |
2-N-ethyl-1-N,1-N-dimethylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-5-8-7(2)6-9(3)4/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQURSUCXJUAFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide](/img/structure/B3308283.png)



![5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-](/img/structure/B3308310.png)
![[1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine](/img/structure/B3308316.png)
![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3308322.png)


![2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B3308339.png)


![2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3308362.png)
